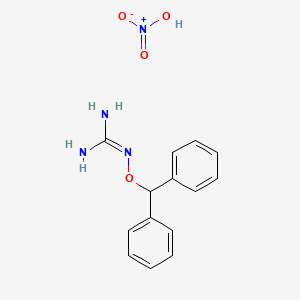

Guanidine, (diphenylmethoxy)-, nitrate

Description

General Context of Guanidine-Based Compounds in Organic Synthesis

The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in organic chemistry and biochemistry. sci-hub.se Guanidines are recognized for being among the strongest organic bases, a property stemming from the exceptional stability of their protonated form, the guanidinium (B1211019) cation. sci-hub.se Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetric ion. britannica.com

In organic synthesis, this strong basicity makes guanidines valuable as catalysts and reagents. researchgate.net They are employed as superbases to deprotonate even weakly acidic C-H, N-H, and O-H bonds, facilitating a wide range of chemical transformations. semanticscholar.org The tunable nature of the guanidine core, where substituents on the nitrogen atoms can modulate steric and electronic properties, allows for the design of highly specific catalysts. semanticscholar.orgcdnsciencepub.com Beyond their basicity, guanidines and their derivatives serve as versatile ligands in transition metal coordination chemistry, enabling novel catalytic activities. semanticscholar.orgrsc.org Furthermore, the guanidinium group's ability to form strong, bidentate hydrogen bonds with anions like carboxylates and phosphates makes it a key recognition motif in supramolecular chemistry and organocatalysis. sci-hub.se

Historical Perspective on Substituted Guanidine Research

The study of guanidine dates back to 1861, when it was first isolated by Adolph Strecker from the oxidative degradation of guanine, a component of guano. britannica.comwikipedia.org Early research focused on understanding its fundamental properties, including its pronounced basicity and relationship to urea. britannica.com The development of synthetic methods in the late 19th and early 20th centuries, such as preparing guanidine from calcium cyanamide (B42294) or dicyandiamide, paved the way for broader investigation. britannica.com

Research into substituted guanidines gained momentum as chemists recognized that modifying the parent structure could lead to compounds with tailored properties and functions. This led to the discovery of guanidine derivatives with significant biological activity. For example, sulfaguanidine (B1682504) became an important therapeutic agent for treating bacillary dysentery, while other derivatives found use as antimalarials and antihypertensives. britannica.comrsc.org In parallel, the field of physical organic chemistry extensively studied how different substituents affect the basicity (pKa) and reactivity of the guanidine core. cdnsciencepub.comrsc.org More recent research has focused on developing complex, chiral guanidines for asymmetric catalysis and creating novel materials and molecular sensors. jst.go.jpmdpi.com The synthesis of substituted guanidines has evolved from classical methods using guanylating agents to more sophisticated transition-metal-catalyzed approaches, expanding the diversity of accessible structures. researchgate.netacs.org

Rationale for Investigating (Diphenylmethoxy)guanidine Nitrate (B79036) in Academic Research

While specific scholarly research on Guanidine, (diphenylmethoxy)-, nitrate is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed from foundational principles of physical organic and medicinal chemistry. The interest in this particular molecule lies in the unique combination of the highly basic guanidine core with a sterically demanding and electronically distinct N-alkoxy substituent, the diphenylmethoxy group.

The primary motivations for academic investigation would likely include:

Steric Influence: The diphenylmethoxy group is exceptionally bulky. In catalysis and molecular recognition, steric hindrance is a critical tool for controlling selectivity. Researchers would be motivated to understand how such a large group influences the accessibility of the guanidine's basic nitrogen atoms, potentially creating a "sterically hindered superbase" with unique reactivity profiles. cdnsciencepub.com

Electronic Effects: The presence of an ether oxygen atom directly attached to one of the guanidine nitrogens (an N-O bond) is unusual. This would significantly alter the electronic nature of the guanidine system compared to more common N-alkyl or N-aryl derivatives. Investigating its effect on the pKa would provide fundamental insights into how heteroatoms modulate the charge delocalization within the guanidinium cation. researchgate.net

Conformational and Structural Analysis: The flexibility of the diphenylmethoxy group, combined with the planar nature of the guanidinium core, presents interesting questions about its solid-state structure and conformational preferences in solution. X-ray crystallography studies, for instance, could reveal unique intramolecular hydrogen bonding or crystal packing arrangements. mdpi.com

Potential as a Ligand: The combination of the hard nitrogen donors of the guanidine and the ether oxygen offers a potentially interesting multidentate ligand for coordination chemistry, motivating studies of its complexes with various metals. semanticscholar.org

Scope and Objectives of Scholarly Research on (Diphenylmethoxy)guanidine Nitrate

Based on the rationale above, a scholarly investigation into (Diphenylmethoxy)guanidine nitrate would likely encompass several key objectives aimed at characterizing its fundamental properties and exploring its potential applications.

Physicochemical Characterization:

Synthesis and Purification: The primary objective would be to develop a reliable and efficient synthetic route to obtain the compound in high purity.

Basicity Measurement: A crucial goal would be the experimental determination of the compound's pKa value in a suitable solvent, such as acetonitrile (B52724). cdnsciencepub.com This would quantify the electronic impact of the N-(diphenylmethoxy) substituent and allow for direct comparison with other known guanidines.

Structural Elucidation: A comprehensive structural analysis using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its covalent structure and understand its three-dimensional arrangement and intermolecular interactions. mdpi.com

Exploration of Reactivity and Application:

Catalytic Activity Screening: Researchers would aim to evaluate the compound's performance as an organocatalyst in a panel of standard reactions known to be promoted by guanidine bases. The objective would be to determine how the unique steric and electronic features of the diphenylmethoxy group affect catalytic efficiency and selectivity.

Coordination Chemistry Studies: An objective would be to explore its behavior as a ligand with a range of transition metals. This would involve synthesizing and characterizing the resulting metal complexes to understand the coordination modes and electronic properties. rsc.org

Comparative Analysis: A central goal throughout the research would be to compare the findings for (diphenylmethoxy)guanidine nitrate against a library of other substituted guanidines. This comparative approach is critical for building a broader understanding of structure-property relationships within this important class of compounds.

Data Tables

Table 1: Effect of Substitution on the Basicity (pKa) of Guanidines

This table illustrates how different substituents on the nitrogen atoms of the guanidine core influence its basicity. The pKa values are indicative of the strength of the conjugate acid in a given solvent. A higher pKa corresponds to a stronger base. This provides context for the proposed investigation into the electronic effects of the diphenylmethoxy group.

| Compound | Substituents | pKa (in Acetonitrile) | Reference |

| 1,1,3,3-Tetramethylguanidine (TMG) | Four methyl groups | 23.3 | cdnsciencepub.com |

| 2-Phenyl-1,1,3,3-tetramethylguanidine | TMG with one phenyl group | 21.0 | cdnsciencepub.com |

| 2-(p-Nitrophenyl)-1,1,3,3-tetramethylguanidine | TMG with one p-nitrophenyl group | 17.8 | cdnsciencepub.com |

| 2-(p-Methoxyphenyl)-1,1,3,3-tetramethylguanidine | TMG with one p-methoxyphenyl group | 21.5 | cdnsciencepub.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclic, bicyclic structure | 24.3 | cdnsciencepub.com |

Table 2: Common Synthetic Strategies for Substituted Guanidines

The synthesis of substituted guanidines can be achieved through various methods, each with its own advantages regarding substrate scope and reaction conditions.

| Method | Reagents | Description | Reference |

| Guanylation with Carbodiimides | Amine + Carbodiimide (B86325) | A direct and atom-economical addition of an amine to a carbodiimide, often catalyzed by a Lewis acid or metal complex. | researchgate.net, acs.org |

| From Thioureas | Thiourea (B124793) derivative + Amine | A classical method involving the activation of a thiourea with a thiophilic agent (e.g., Mukaiyama's reagent or a metal salt) followed by reaction with an amine. | rsc.org |

| From Guanylating Agents | Amine + Pyrazole-1-carboxamidine | Utilizes a stable reagent to transfer the amidine group to a primary or secondary amine. | rsc.org |

| Solid-Phase Synthesis | Resin-bound thiopseudourea + Alcohol/Amine | Allows for the combinatorial synthesis of guanidine libraries by first attaching a group via a Mitsunobu reaction, followed by cleavage with an amine. | lookchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

733-66-4 |

|---|---|

Molecular Formula |

C14H16N4O4 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

2-benzhydryloxyguanidine;nitric acid |

InChI |

InChI=1S/C14H15N3O.HNO3/c15-14(16)17-18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3)4/h1-10,13H,(H4,15,16,17);(H,2,3,4) |

InChI Key |

DKHDOYKQPAAJJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON=C(N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylmethoxy Guanidine Nitrate

Precursor Selection and Synthesis Strategies for the (Diphenylmethoxy) Moiety

Synthesis of Diphenylmethyl Ethers and Related Precursors

A crucial precursor for introducing the (diphenylmethoxy) group is O-(diphenylmethyl)hydroxylamine. A plausible and widely used method for the synthesis of O-alkylhydroxylamines is a variation of the Gabriel synthesis. This approach involves the N-alkylation of a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide, followed by deprotection.

The synthesis would commence with the reaction of N-hydroxyphthalimide with a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride) in the presence of a base. This reaction proceeds via an SN2 mechanism to yield N-(diphenylmethoxy)phthalimide.

Subsequent deprotection of the phthalimide (B116566) group is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. masterorganicchemistry.comwikipedia.org Hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695), is often preferred as it proceeds under milder conditions. masterorganicchemistry.com This step cleaves the phthalimide group, yielding the desired O-(diphenylmethyl)hydroxylamine and phthalhydrazide (B32825) as a byproduct. wikipedia.org

An alternative approach to diphenylmethyl ethers, which could be adapted for the synthesis of the precursor, involves the direct reaction of benzhydrol (diphenylmethanol) with a suitable hydroxylamine derivative under acidic conditions. beilstein-journals.org However, this method can sometimes lead to the formation of bis(diphenylmethyl) ether as a byproduct. wikipedia.org

Table 1: Proposed Synthesis of O-(Diphenylmethyl)hydroxylamine via Gabriel Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1. Alkylation | N-Hydroxyphthalimide, Diphenylmethyl bromide | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat | N-(Diphenylmethoxy)phthalimide |

| 2. Deprotection | N-(Diphenylmethoxy)phthalimide | Hydrazine hydrate (N2H4·H2O), Solvent (e.g., Ethanol), Reflux | O-(Diphenylmethyl)hydroxylamine |

Optimization of Alkylation or Arylation Reactions

For the deprotection step, while hydrazinolysis is common, other methods can be considered to avoid potential difficulties in separating the product from phthalhydrazide. wikipedia.org For instance, treatment with a strong acid or base can also effect the cleavage, although the conditions are generally harsher. masterorganicchemistry.com

Guanidination Approaches and Reagents for Constructing the Guanidine (B92328) Core

With the successful synthesis of O-(diphenylmethyl)hydroxylamine, the next key transformation is the introduction of the guanidine functionality. Several methods are available for the guanidination of primary amines.

Utilizing Cyanamide (B42294) or Thiourea (B124793) Derivatives

A common and cost-effective method for guanidination involves the reaction of a primary amine with cyanamide. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the protonated cyanamide. The resulting guanidinium (B1211019) salt can then be isolated.

Alternatively, S-alkylisothioureas, such as S-methylisothiourea, are widely used guanidinating agents. These reagents react with primary amines under basic conditions to afford the corresponding guanidine. The reaction proceeds via nucleophilic substitution, with the expulsion of a thiol (e.g., methanethiol) as a byproduct. To avoid the malodorous nature of thiols, protected thiourea derivatives can also be employed.

Table 2: Common Guanidinating Reagents

| Reagent Class | Example Reagent | General Reaction Conditions |

| Cyanamides | Cyanamide (H2NCN) | Acidic (e.g., HCl, HNO3) |

| Thiourea Derivatives | S-Methylisothiourea sulfate | Basic (e.g., Et3N, aq. NaOH) |

| Pyrazole-based Reagents | 1H-Pyrazole-1-carboxamidine hydrochloride | Basic or neutral |

Direct Guanidination Methods

More sophisticated reagents have been developed for direct guanidination under mild conditions. One such reagent is 1H-pyrazole-1-carboxamidine hydrochloride. This reagent readily reacts with primary amines, often in the presence of a mild base like triethylamine, to yield the corresponding guanidinium salt. The pyrazole (B372694) byproduct is easily removed, making this a clean and efficient method.

The choice of the guanidinating agent will depend on factors such as the stability of the O-(diphenylmethyl)hydroxylamine under the reaction conditions and the desired purity of the final product.

Following the successful guanidination of O-(diphenylmethyl)hydroxylamine to form (diphenylmethoxy)guanidine, the final step is the formation of the nitrate (B79036) salt. This is a straightforward acid-base reaction. The (diphenylmethoxy)guanidine, being a strong base, can be treated with nitric acid in a suitable solvent (e.g., ethanol or water). Cooling the solution would then lead to the crystallization of (diphenylmethoxy)guanidine nitrate.

Reaction Pathway Elucidation and Kinetic Studies

While specific kinetic and mechanistic studies for the synthesis of (diphenylmethoxy)guanidine nitrate are not available in the literature, the mechanisms of the individual steps can be inferred from established organic chemistry principles.

The alkylation of N-hydroxyphthalimide is a classic SN2 reaction. The rate of this reaction would be expected to be second order, depending on the concentrations of both the N-hydroxyphthalimide anion and the diphenylmethyl halide.

The guanidination reaction mechanism varies with the reagent used.

With cyanamide , the reaction is believed to proceed through the activation of cyanamide by protonation, followed by nucleophilic attack of the amine. The rate-limiting step is likely the attack of the amine on the activated cyanamide.

When using S-methylisothiourea , the reaction is a nucleophilic substitution at the sp2-hybridized carbon of the isothiourea. The reaction is typically bimolecular.

The reaction with 1H-pyrazole-1-carboxamidine involves the nucleophilic attack of the amine on the amidinium carbon, leading to the displacement of pyrazole.

Kinetic studies on analogous guanidination reactions have shown that the rate can be influenced by steric hindrance on the amine nucleophile and the electronic properties of the guanidinating agent. missouri.edu For the synthesis of (diphenylmethoxy)guanidine, the bulky diphenylmethoxy group might influence the reaction rate, potentially requiring optimized reaction conditions (e.g., higher temperature or longer reaction times) to achieve a good yield.

Further research, including reaction monitoring by techniques such as NMR or HPLC, would be necessary to elucidate the precise reaction kinetics and to optimize the synthetic protocol for (diphenylmethoxy)guanidine nitrate.

Optimization of Reaction Conditions for Yield and Selectivity

The selection of an appropriate solvent is crucial in guanidine synthesis as it influences reactant solubility, reaction rates, and can affect the stability of intermediates. For the synthesis of O-substituted guanidines, a variety of solvents can be considered, with the optimal choice being determined empirically.

The temperature profile of the reaction is another critical factor. The formation of the isourea intermediate and the subsequent guanylation step are often temperature-sensitive. Lower temperatures may be necessary to control exothermic reactions and prevent the formation of byproducts, while elevated temperatures might be required to drive the reaction to completion.

Table 1: Hypothetical Solvent and Temperature Screening for the Synthesis of an O-Aryl Guanidine Intermediate

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 to RT | 12 | 45 |

| 2 | Tetrahydrofuran (THF) | RT | 12 | 60 |

| 3 | Acetonitrile (B52724) (MeCN) | 50 | 8 | 75 |

This is a representative table illustrating the effect of solvent and temperature on the yield of a similar reaction, as direct data for (diphenylmethoxy)guanidine nitrate is not available.

Based on general principles for the synthesis of substituted guanidines, polar aprotic solvents such as acetonitrile or DMF are often preferred as they can effectively solvate the reactants and intermediates. researchgate.net The reaction temperature would likely be optimized in a range from room temperature up to around 80°C to balance reaction rate and selectivity. google.com

While some guanylation reactions can proceed without a catalyst, the use of a catalyst can significantly improve reaction rates and yields. For the synthesis of substituted guanidines, both metal-based and organocatalysts have been employed.

For instance, copper salts have been shown to be effective in certain guanylation reactions. organic-chemistry.org The catalyst loading is a key parameter to optimize, as too little catalyst may result in a sluggish reaction, while too much can lead to unwanted side reactions or difficulties in purification. Typically, catalyst loading is explored in the range of 1-10 mol%.

Table 2: Representative Catalyst Screening for a Guanylation Reaction

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | DMF | 30 |

| 2 | CuCl | 5 | DMF | 65 |

| 3 | CuI | 5 | DMF | 70 |

This table provides illustrative data on the impact of different catalysts on the yield of a generic guanylation reaction.

Lanthanide triflates, such as scandium(III) triflate, have also emerged as efficient catalysts for the guanylation of amines under mild conditions. organic-chemistry.org The choice of catalyst would depend on the specific reactants and the desired reaction conditions.

Purification and Isolation Techniques for (Diphenylmethoxy)guanidine Nitrate

The purification and isolation of the final product are critical steps to obtain (diphenylmethoxy)guanidine nitrate of high purity. Guanidine salts are typically crystalline solids, and recrystallization is a common and effective method for their purification.

The choice of solvent for recrystallization is paramount and depends on the solubility of the guanidine salt. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for the recrystallization of guanidine derivatives include water, ethanol, or mixtures thereof. researchgate.net The solubility of guanidinium salts is also influenced by the counter-ion. researchgate.net

Table 3: Illustrative Solubility Data for a Guanidinium Salt in Various Solvents

| Solvent | Solubility at 25°C (g/100mL) | Solubility at 70°C (g/100mL) |

|---|---|---|

| Water | 5.2 | 45.8 |

| Ethanol | 1.5 | 20.7 |

| Acetone | <0.1 | 1.2 |

This table presents hypothetical solubility data to illustrate the selection of a recrystallization solvent.

In cases where recrystallization is insufficient to remove all impurities, chromatographic techniques can be employed. Ion-exchange chromatography can be particularly effective for the purification of ionic compounds like guanidine salts. rsc.org Reversed-phase high-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification of guanidine derivatives. sielc.comnih.gov

The isolation of the purified (diphenylmethoxy)guanidine nitrate would typically involve filtration of the crystallized solid, followed by washing with a cold, non-polar solvent to remove any residual soluble impurities. The final product would then be dried under vacuum to remove any remaining solvent.

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of (diphenylmethoxy)guanidine nitrate from milligram to gram or multi-gram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

One of the primary considerations is heat management. Guanylation reactions can be exothermic, and on a larger scale, the heat generated can be more difficult to dissipate. google.com This can lead to an uncontrolled increase in temperature, potentially causing side reactions or decomposition of the product. Therefore, efficient stirring and external cooling are essential. The reaction may need to be performed in a reaction vessel equipped with a cooling jacket.

The order and rate of reagent addition also become more critical on a larger scale. Slow, controlled addition of one reagent to another can help to manage the reaction exotherm and maintain a consistent temperature profile.

Purification at a larger scale may also require adjustments. While recrystallization is generally scalable, finding a suitable solvent system that allows for good recovery of the product without using excessively large volumes of solvent is important. Filtration of larger quantities of solid may require the use of larger filtration apparatus, such as a Buchner funnel with a larger diameter.

Finally, safety is a paramount concern when scaling up any chemical synthesis. A thorough risk assessment should be conducted to identify any potential hazards associated with the reagents, intermediates, and final product, as well as the reaction conditions. Appropriate personal protective equipment (PPE) should be worn at all times, and the reaction should be carried out in a well-ventilated fume hood.

Advanced Structural Characterization of Diphenylmethoxy Guanidine Nitrate

Single Crystal X-ray Diffraction Analysis

Comprehensive searches of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for (diphenylmethoxy)guanidine nitrate (B79036). This indicates that the crystal structure of this particular compound has not been determined or is not publicly available. In general, single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edunih.gov This analysis provides fundamental information about the molecule's structure and interactions within the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, the crystal system, space group, and unit cell parameters for (diphenylmethoxy)guanidine nitrate remain unknown. These parameters are fundamental descriptors of the crystal's symmetry and the dimensions of its repeating unit.

Molecular Conformation, Bond Lengths, and Bond Angles

Details regarding the specific molecular conformation, bond lengths, and bond angles of (diphenylmethoxy)guanidine nitrate are not available due to the absence of crystallographic data. Such information is crucial for understanding the molecule's geometry and the nature of its chemical bonds.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

An analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, cannot be performed for (diphenylmethoxy)guanidine nitrate without its crystal structure. These interactions play a significant role in the packing of molecules in the solid state and influence the material's physical properties.

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

No high-resolution multi-nuclear magnetic resonance (NMR) spectroscopy data for (diphenylmethoxy)guanidine nitrate could be located in the public domain. NMR spectroscopy is a key analytical technique for elucidating the structure of molecules in solution by providing information about the chemical environment of specific nuclei.

1H and 13C NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H and ¹³C NMR chemical shift assignments and coupling constants for (diphenylmethoxy)guanidine nitrate are not available. This data would provide detailed insights into the electronic structure and connectivity of the atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides unparalleled insight into the molecular framework by revealing through-bond and through-space correlations between nuclei. For (diphenylmethoxy)guanidine nitrate, a combination of experiments including COSY, HSQC, HMBC, and NOESY is essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the diphenylmethoxy and guanidinium (B1211019) moieties. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the diphenylmethoxy group, COSY correlations are expected between the ortho, meta, and para protons within each phenyl ring, confirming their respective spin systems. The methine proton (-O-CH) would appear as a singlet as it has no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon (¹H-¹³C) pairs. nanalysis.com This allows for the direct assignment of the carbons in the phenyl rings (Cortho, Cmeta, Cpara) and the methine carbon (Cα) by correlating them to their attached, and previously assigned, protons.

A ²J correlation from the methine proton (Hα) to the ipso-carbons of the phenyl rings.

A critical ³J correlation from the methine proton (Hα) across the oxygen atom to the guanidinium carbon (Cguanidinium).

A ²J correlation from the guanidinium protons (-NH₂) to the guanidinium carbon (Cguanidinium). These HMBC correlations unequivocally link the diphenylmethoxy fragment to the guanidinium core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A significant NOESY correlation is anticipated between the methine proton (Hα) and the ortho-protons of the two phenyl rings, providing information about the spatial arrangement and conformation around the Cα-O bond.

The following table summarizes the hypothetical but expected 2D NMR correlations for the (diphenylmethoxy)guanidinium cation.

Table 1: Predicted 2D NMR Correlations for the (Diphenylmethoxy)guanidinium Cation Interactive Data Table

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |

| Hα (methine) | None | Cα | Cipso, Cguanidinium | Hortho |

| Hortho | Hmeta | Cortho | Cmeta, Cipso | Hmeta, Hα |

| Hmeta | Hortho, Hpara | Cmeta | Cortho, Cpara | Hortho, Hpara |

| Hpara | Hmeta | Cpara | Cmeta, Cipso | Hmeta |

| -NH₂ | None | None (no attached C) | Cguanidinium | Solvent protons (if exchanging) |

Dynamic NMR Studies for Conformational Exchange (if applicable)

Guanidinium groups and sterically hindered ethers can exhibit restricted rotation around certain bonds, leading to conformational isomers that may interconvert on the NMR timescale. nih.gov For (diphenylmethoxy)guanidine nitrate, potential dynamic processes include restricted rotation around the Cα-O bond and the C-N bonds of the guanidinium moiety due to steric hindrance from the bulky diphenylmethyl group.

Variable-temperature (VT) NMR studies could be employed to investigate such conformational exchanges. If the rate of exchange is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence at higher temperatures, or the appearance of distinct sets of signals for different conformers at lower temperatures, would be observed. nih.gov For instance, hindered rotation around the Cα-O bond could potentially make the two phenyl rings magnetically inequivalent at low temperatures. The activation energy barrier for such a process could then be determined by analyzing the spectra at different temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. researchgate.net These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.

The vibrational spectrum of (diphenylmethoxy)guanidine nitrate can be understood by considering the characteristic modes of its constituent parts: the guanidinium cation, the diphenylmethoxy group, and the nitrate anion.

Guanidinium Cation [C(NH₂)₃]⁺: The planar and highly symmetric (D₃h) nature of the guanidinium ion results in distinct vibrational modes. nih.gov Key vibrations include:

N-H stretching modes (symmetric and asymmetric) typically in the 3200-3500 cm⁻¹ region.

A strong, characteristic C-N₃ asymmetric stretching mode (νₐₛ(CN₃)) often found near 1650-1680 cm⁻¹.

NH₂ deformation (scissoring) modes around 1600-1650 cm⁻¹.

NH₂ wagging and rocking modes at lower frequencies.

Diphenylmethoxy Moiety: This group contributes several characteristic bands:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching of the methine group around 2900-3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C asymmetric stretching, expected in the 1200-1250 cm⁻¹ range.

Out-of-plane C-H bending for the monosubstituted phenyl rings, typically giving strong bands in the 700-770 cm⁻¹ range.

Nitrate Anion (NO₃⁻): The nitrate ion also has characteristic vibrational modes. The most intense is the asymmetric N-O stretching (ν₃), which appears as a very strong band in the IR spectrum, typically around 1350-1380 cm⁻¹. researchgate.net

In the solid state, extensive hydrogen bonding is expected between the N-H protons of the guanidinium cation and the oxygen atoms of the nitrate anion. This interaction significantly influences the vibrational spectra. The N-H stretching bands are typically broadened and shifted to lower wavenumbers compared to a non-hydrogen-bonded state. Similarly, the nitrate anion's symmetry can be lowered by the crystalline environment and hydrogen bonding, potentially causing the degenerate ν₃ mode to split. acs.org The combination of IR and Raman data provides a more complete picture, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.gov

Table 2: Assignment of Characteristic Vibrational Modes (IR and Raman) Interactive Data Table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretching | Guanidinium | 3200-3500 | Medium-Strong, Broad | Medium |

| Aromatic C-H Stretching | Phenyl | 3020-3080 | Medium-Weak | Strong |

| Aliphatic C-H Stretching | Methine | 2900-3000 | Medium-Weak | Medium |

| C-N₃ Asymmetric Stretch | Guanidinium | 1650-1680 | Strong | Medium-Strong |

| NH₂ Scissoring | Guanidinium | 1600-1650 | Medium | Weak |

| Aromatic C=C Stretching | Phenyl | 1450-1600 | Medium-Strong | Strong |

| N-O Asymmetric Stretch (ν₃) | Nitrate | 1350-1380 | Very Strong | Weak |

| C-O-C Asymmetric Stretch | Ether | 1200-1250 | Strong | Medium |

| N-O Symmetric Stretch (ν₁) | Nitrate | ~1050 | Inactive (in D₃h) | Strong |

| C-H Out-of-Plane Bending | Phenyl | 700-770 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. For (diphenylmethoxy)guanidine nitrate, HRMS analysis in positive ion mode would be performed on the (diphenylmethoxy)guanidinium cation, [C₁₄H₁₆N₃O]⁺. The experimentally determined accurate mass would be compared to the calculated theoretical mass to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to probe the structure of the ion by inducing fragmentation. nih.gov The resulting fragment ions reveal the molecule's connectivity and weakest bonds. The fragmentation of the [C₁₄H₁₆N₃O]⁺ ion is expected to be dominated by pathways that lead to stable fragments. nih.govnih.gov

A primary and highly probable fragmentation pathway involves the cleavage of the Cα-O bond. This heterolytic cleavage would result in the formation of the highly stable diphenylmethyl cation (benzhydryl cation), [C₁₃H₁₁]⁺, at m/z 167.0856, and the neutral guanidine-oxygen radical. Alternatively, cleavage of the O-C(guanidinium) bond could occur. Other potential fragmentation pathways include the sequential loss of small neutral molecules like ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidinium portion. nih.gov

Table 3: Plausible HRMS Fragmentation Pathways for [C₁₄H₁₆N₃O]⁺ Interactive Data Table

| Fragment Ion Formula | Calculated m/z | Proposed Neutral Loss | Fragmentation Pathway Description |

| [C₁₄H₁₆N₃O]⁺ | 242.1288 | - | Parent Ion |

| [C₁₃H₁₁]⁺ | 167.0856 | C H₅ N₃ O | Cleavage of the Cα-O bond to form the stable diphenylmethyl cation. |

| [C₁₄H₁₃N₂O]⁺ | 225.1022 | NH₃ | Loss of ammonia from the guanidinium moiety. |

| [C₁₃H₁₂NO]⁺ | 198.0913 | CH₄N₂ | Loss of neutral guanidine (B92328) following rearrangement. |

| [C₇H₇]⁺ | 91.0542 | C₇H₉N₃O | Fragmentation of the diphenylmethyl cation to form the tropylium (B1234903) ion. |

Chiroptical Properties (if the compound or its derivatives exhibit chirality)

Chirality refers to a molecule that is non-superimposable on its mirror image. The parent molecule, (diphenylmethoxy)guanidine, is achiral as it possesses a plane of symmetry passing through the methine C-H bond and bisecting the angle between the two phenyl rings.

However, chirality could be introduced into this scaffold. rsc.org For instance, if the two phenyl rings were dissimilarly substituted (e.g., one with a methyl group and the other with a chloro group), the methine carbon (Cα) would become a stereocenter. Such a chiral derivative would exist as a pair of enantiomers.

If a chiral, non-racemic version of a (diphenylmethoxy)guanidine salt were synthesized, it would exhibit optical activity, meaning it would rotate the plane of polarized light. Its chiroptical properties could be investigated using techniques such as:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. A chiral derivative would be expected to show distinct CD signals corresponding to the electronic transitions of the aromatic chromophores (the phenyl rings). The sign and magnitude of these Cotton effects could provide information about the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength.

The study of such chiroptical properties would be essential for applications where stereochemistry is critical, such as in asymmetric catalysis or pharmacology. While the parent compound is achiral, the potential for creating chiral derivatives makes the consideration of chiroptical properties relevant. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

A comprehensive search of scientific literature and chemical databases did not yield specific Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) studies for the compound (diphenylmethoxy)guanidine nitrate. While the guanidine class of compounds is extensively studied, particularly in the context of biochemistry for their effects on protein conformation, specific chiroptical data for this particular derivative is not publicly available.

In general, CD and ORD are powerful analytical techniques used to investigate the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of a molecule, particularly in the vicinity of chromophores. ORD, on the other hand, measures the variation of optical rotation with the wavelength of light and can be used to determine the absolute configuration of chiral centers and to study conformational changes.

For a molecule like (diphenylmethoxy)guanidine nitrate to be studied by these techniques, it would need to be chiral. The chirality could arise from several factors, such as the presence of stereogenic centers, axial chirality, or planar chirality within its structure. If chiral, its CD spectrum would be expected to show characteristic Cotton effects—positive or negative peaks—corresponding to its electronic transitions. The shape and sign of these Cotton effects would be directly related to its molecular geometry. Similarly, its ORD curve would exhibit anomalous dispersion in the regions of its absorption bands.

Given the absence of specific experimental data for (diphenylmethoxy)guanidine nitrate, no data tables or detailed research findings can be presented. The study of its chiroptical properties would first require the synthesis and resolution of its enantiomers, if it is indeed a chiral compound, followed by spectroscopic analysis. Such research would be a valuable contribution to the stereochemical understanding of guanidine derivatives.

Computational and Theoretical Investigations of Diphenylmethoxy Guanidine Nitrate

Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio methods)

Quantum chemical calculations are foundational for predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying guanidine-containing compounds. mdpi.comnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of a molecule, corresponding to the minimum energy on its potential energy surface. For a flexible molecule like (diphenylmethoxy)guanidine nitrate (B79036), this process is crucial. The presence of multiple rotatable bonds—particularly around the ether oxygen and the guanidine (B92328) group—suggests that the molecule can exist in several different stable shapes, or conformations.

Computational studies on similar guanidine derivatives have shown that intramolecular hydrogen bonds and steric hindrance play a significant role in determining the preferred conformation. acs.orgacs.org For (diphenylmethoxy)guanidine nitrate, one would expect significant steric hindrance from the two bulky phenyl groups, which would heavily influence the rotational freedom around the C-O-C bonds. In the gas phase, the molecule's shape is determined solely by these intramolecular forces. In a solution, the polarity of the solvent would also play a critical role, potentially stabilizing conformations with a larger dipole moment. A thorough conformational analysis would calculate the relative energies of these different conformers to identify the most likely structures.

Table 1: Illustrative Conformational Energy Data This table illustrates the type of data generated from a conformational analysis, showing hypothetical relative energies for different shapes of the molecule.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1 | C-O-C-N = 180 | 0.00 | 0.00 |

| 2 | C-O-C-N = 65 | 2.1 | 1.8 |

| 3 | Ph-C-O-C = 90 | 3.5 | 3.2 |

The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most easily donated (a site for electrophilic attack), while the LUMO is the region that most readily accepts an electron (a site for nucleophilic attack).

In studies of various guanidine derivatives, the HOMO is often localized on the electron-rich guanidine moiety, while the LUMO is distributed on other parts of the molecule. dergipark.org.trnih.gov For (diphenylmethoxy)guanidine nitrate, it would be expected that the HOMO is centered on the guanidine group. The LUMO might be distributed across the phenyl rings. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov

Table 2: Illustrative Electronic Properties Data This table provides an example of typical electronic properties that would be calculated for the molecule.

| Property | Illustrative Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital |

| LUMO Energy | -1.1 eV | Energy of the lowest empty electron orbital |

| HOMO-LUMO Gap | 5.4 eV | Indicates high chemical stability |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, visualizes the charge distribution of a molecule. researchgate.netresearchgate.net It is colored to show regions of negative electrostatic potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. nih.govsparkle.pro.br

For (diphenylmethoxy)guanidine nitrate, the MEP surface would likely show a strong negative potential around the oxygen atoms of the nitrate group and a positive potential around the hydrogen atoms of the guanidinium (B1211019) cation. This highlights the molecule's capacity for strong hydrogen bonding and other electrostatic interactions, which are crucial for its crystal packing and interactions with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly useful for quantifying the strength of hydrogen bonds and other stabilizing interactions. researchgate.net In studies of other complex guanidines, NBO analysis has been used to confirm the presence and strength of intramolecular hydrogen bonds that stabilize certain conformations. acs.orgacs.orgdergipark.org.tr For (diphenylmethoxy)guanidine nitrate, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs of the guanidine group into adjacent antibonding orbitals, contributing to the planarity and stability of the guanidinium cation.

Molecular Dynamics (MD) Simulations

While quantum calculations typically examine static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the molecule's dynamic behavior, such as its flexibility and the energy barriers to conformational changes.

Solvent Effects on Molecular Structure and Dynamics

The influence of a solvent on the molecular geometry and dynamic behavior of a solute is a critical aspect of computational chemistry. For a polar molecule like (diphenylmethoxy)guanidine nitrate, the surrounding solvent medium can significantly alter its conformational preferences and intramolecular motions.

Computational approaches to model these effects typically involve either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the simulation box around the solute. This allows for the specific hydrogen bonding and other direct intermolecular interactions to be modeled. Molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the solute-solvent system over time.

For (diphenylmethoxy)guanidine nitrate, studies would likely investigate how solvents of varying polarity (e.g., water, methanol, chloroform) affect the orientation of the diphenylmethoxy and nitrate groups, as well as the bond lengths and angles within the guanidinium core. Such studies on the simpler guanidine nitrate have shown that solvents can influence decomposition pathways. jes.or.jp

Prediction of Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. Quantum chemical calculations can provide valuable insights into the relationship between molecular structure and spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, aiding in the assignment of experimental spectra. The standard methodology involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D. jes.or.jp

NMR Calculation: Using the optimized geometry, NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For complex molecules, a Boltzmann-weighted average of the predicted shifts for multiple low-energy conformers is often calculated to provide a more accurate prediction that accounts for conformational flexibility. uncw.edu Machine learning algorithms are also emerging as a powerful tool for the accurate prediction of chemical shifts. nih.gov

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons in (Diphenylmethoxy)guanidine Nitrate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Guanidinium Carbon (C=N) | 158.5 |

| Methoxy Carbon (O-C) | 75.2 |

| Phenyl Carbon (ipso) | 140.1 |

| Phenyl Carbon (ortho) | 128.9 |

| Phenyl Carbon (meta) | 129.5 |

| Phenyl Carbon (para) | 128.3 |

Note: This data is illustrative and based on typical values for similar functional groups. Actual computational results would be required for accurate predictions.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. nih.gov Computational simulations are invaluable for assigning the observed spectral bands to specific molecular motions. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netnih.gov

Spectral Simulation: The calculated frequencies and intensities are then used to generate a simulated spectrum, which can be visually compared with experimental data. osti.gov Frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other theoretical approximations.

For (diphenylmethoxy)guanidine nitrate, simulations would help assign characteristic vibrational modes, such as N-H stretches, C=N stretches of the guanidinium group, C-O stretches of the ether linkage, and various vibrations of the phenyl rings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). nih.gov Locating the geometry of the TS is a primary goal of reaction mechanism studies. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to find these saddle points on the potential energy surface.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the TS connects the desired species. For the decomposition of guanidine nitrate, computational studies have identified various pathways, including those involving intramolecular hydrogen transfer and bimolecular reactions. jes.or.jpjes.or.jp Similar approaches would be used to explore the thermal decomposition or hydrolysis pathways of the (diphenylmethoxy) derivative.

The energies of the reactants, transition states, and products are used to determine key thermodynamic and kinetic parameters of a reaction.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. libretexts.org A lower activation energy corresponds to a faster reaction rate. It is a critical parameter calculated to predict the feasibility of a proposed reaction pathway. uri.edu

Reaction Enthalpy (ΔH): This is the energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). researchgate.net

These energy values are typically calculated at a high level of theory to ensure accuracy. For instance, studies on guanidine nitrate decomposition have calculated activation energies for various monomolecular and bimolecular pathways to determine the most plausible mechanisms. jes.or.jp

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Enthalpy (kJ/mol) |

| Reactants | 0.0 |

| Transition State | +110.5 |

| Products | -25.8 |

Note: This table represents a hypothetical exothermic reaction step. Specific values for reactions involving (diphenylmethoxy)guanidine nitrate would require dedicated quantum chemical calculations.

Chemical Reactivity and Reaction Mechanisms of Diphenylmethoxy Guanidine Nitrate

Acid-Base Properties and Protonation Equilibria

The most prominent chemical feature of the guanidine (B92328) functional group is its exceptionally high basicity. Unsubstituted guanidine has a conjugate acid pKₐ (pKₐH) value of approximately 13.6, making it one of the strongest organic bases. semanticscholar.orgresearchgate.net This strong basicity arises from the significant resonance stabilization of its protonated form, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized symmetrically over all three nitrogen atoms, which is a highly favorable state.

The basicity of substituted guanidines is modulated by the electronic effects of the substituents. pharmaguideline.com Electron-donating groups tend to increase the electron density on the nitrogen atoms, thereby increasing basicity. Conversely, electron-withdrawing groups decrease the electron density, making the guanidine less basic. semanticscholar.orgpharmaguideline.comtandfonline.commasterorganicchemistry.com The diphenylmethoxy group, -O-CH(Ph)₂, attached to one of the guanidine nitrogens, exerts a net electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect is expected to reduce the basicity of (diphenylmethoxy)guanidine compared to unsubstituted guanidine. semanticscholar.orgrsc.org

The protonation equilibrium for (diphenylmethoxy)guanidine involves the addition of a proton to one of the nitrogen atoms to form the corresponding guanidinium ion, which is stabilized by resonance. In the solid state as a nitrate (B79036) salt, the compound already exists in this protonated form. In solution, it will remain protonated unless a very strong base is introduced.

| Guanidine Derivative | pKa of Conjugate Acid (pKaH) | Effect of Substituent |

|---|---|---|

| Guanidine (Unsubstituted) | ~13.6 | Reference |

| 1,3-Diphenylguanidine | ~10.1 | Electron-withdrawing (Aryl groups) |

| Tetramethylguanidine (TMG) | ~13.6 | Electron-donating (Alkyl groups) |

| N-Aryl Guanidines (general) | 9.0 - 11.5 | Generally electron-withdrawing, lowers pKa |

Reactions Involving the Guanidine Moiety

The reactivity of the guanidine portion of the molecule is characterized by the nucleophilicity of its nitrogen atoms and its ability to act as a precursor for heterocyclic systems.

Guanidines are potent nucleophiles, a property that enables their participation in a wide range of chemical transformations. bohrium.com In the neutral form of (diphenylmethoxy)guanidine, there are three nitrogen atoms that could potentially act as nucleophiles. The two unsubstituted nitrogens of the -NH₂ groups are the most likely sites for nucleophilic attack. The nitrogen atom bearing the diphenylmethoxy group is sterically hindered by the bulky substituent, which would significantly impede its ability to approach and attack an electrophilic center. chemistrysteps.comnih.govlibretexts.org This steric hindrance is a critical factor in predicting the regioselectivity of its reactions. youtube.comlibretexts.org

The central carbon of the guanidine group is generally not electrophilic due to the electron-donating character of the attached nitrogens. However, under specific activating conditions, it can be made to undergo nucleophilic substitution.

Guanidines are exceptionally useful building blocks in heterocyclic synthesis. bohrium.comnih.govtandfonline.com They provide a pre-formed N-C-N unit that can readily condense with 1,3-bielectrophilic partners to form stable six-membered rings like pyrimidines. bu.edu.egyoutube.com A classic example is the Biginelli reaction, where a guanidine, an aldehyde, and a β-ketoester cyclize to form a dihydropyrimidine. nih.govnih.govacs.orgunits.it Substituted guanidines are known to participate in such reactions, suggesting that (diphenylmethoxy)guanidine could be used to synthesize correspondingly substituted pyrimidines. nih.govmdpi.com

Similarly, reaction with 1,2-dicarbonyl compounds (α-diketones) can lead to the formation of five-membered heterocyclic systems like substituted 2-aminoimidazoles. bohrium.comnih.gov The general utility of guanidines in these cyclocondensation reactions is a cornerstone of medicinal and materials chemistry. tandfonline.comnih.gov

| Guanidine Reactant | Bielectrophile Partner(s) | Resulting Heterocyclic System | Reaction Name/Type |

|---|---|---|---|

| (Diphenylmethoxy)guanidine | β-Diketone (e.g., Acetylacetone) | Substituted 2-Aminopyrimidine | Condensation |

| (Diphenylmethoxy)guanidine | β-Ketoester + Aldehyde | Substituted 2-Amino-dihydropyrimidine | Biginelli Reaction |

| (Diphenylmethoxy)guanidine | α-Diketone (e.g., Benzil) | Substituted 2-Aminoimidazole | Condensation |

| (Diphenylmethoxy)guanidine | α,β-Unsaturated Ester | Substituted 2-Amino-dihydropyrimidinone | Michael Addition/Cyclization |

Beyond their nucleophilicity, guanidines are widely employed as strong, non-nucleophilic organic bases in catalysis. bohrium.comrsc.org They are capable of deprotonating a variety of carbon and heteroatom acids. In a typical catalytic cycle, the guanidine base abstracts a proton from a pro-nucleophile, such as a β-ketoester or nitromethane. beilstein-journals.orgmdpi.commdpi.com This generates a reactive nucleophile (an enolate or nitronate anion) and the protonated guanidinium cation. nih.gov

A key feature of this catalytic process is the dual role played by the guanidine species. After the initial deprotonation, the resulting guanidinium ion can act as a Brønsted acid, forming hydrogen bonds with the electrophile. researchgate.net This interaction activates the electrophile towards nucleophilic attack, thereby facilitating the key bond-forming step and often controlling the stereochemical outcome of the reaction. mdpi.comnih.gov (Diphenylmethoxy)guanidine, with its high basicity, would be expected to function effectively as a catalyst in reactions such as Michael additions, Henry (nitroaldol) reactions, and aldol (B89426) reactions.

Reactions Involving the Diphenylmethoxy Group

The diphenylmethoxy portion of the molecule, while less reactive than the guanidine moiety, has its own characteristic reactions, primarily involving the ether linkage.

The cleavage of ether bonds is a fundamental reaction, typically achieved under strongly acidic conditions with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org The diphenylmethyl (also known as benzhydryl) group is known to form a highly stable carbocation upon cleavage due to resonance delocalization of the positive charge across both phenyl rings.

Consequently, the acid-catalyzed cleavage of the diphenylmethoxy-guanidine bond is expected to proceed via an Sₙ1-type mechanism. wikipedia.orglibretexts.orglibretexts.org The reaction would involve the following steps:

Protonation of the ether oxygen by the strong acid.

Dissociation of the C-O bond to form a resonance-stabilized diphenylmethyl carbocation and a hydroxyguanidinium species.

Trapping of the carbocation by a nucleophile (e.g., Br⁻ or I⁻) to yield diphenylmethyl bromide or iodide.

Rearrangement reactions of benzhydryl ethers are also known but are generally less common than acid-catalyzed cleavage. acs.orgresearchgate.netacs.org Under the forceful acidic conditions required for ether cleavage, the predominant reaction pathway for the diphenylmethoxy group would be the scission of the ether bond.

Reactivity of the Aromatic Rings

However, the bulky nature of the guanidine group and the second phenyl ring may introduce significant steric hindrance, potentially favoring substitution at the less hindered para position. The reactivity of these rings in electrophilic substitution reactions can be compared to other activated aromatic systems.

Table 1: Comparison of Relative Rates of Nitration for Various Aromatic Compounds (Illustrative)

| Compound | Relative Rate of Nitration (Benzene = 1) | Directing Effect |

| Benzene | 1 | - |

| Toluene | 25 | ortho, para |

| Anisole | 1,000 | ortho, para |

| (Diphenylmethoxy)guanidine Nitrate (Predicted) | Moderately Activated | ortho, para (with steric hindrance) |

This table is illustrative and the value for (diphenylmethoxy)guanidine nitrate is a prediction based on the activating nature of the alkoxy group, potentially moderated by the steric bulk and electronic effects of the rest of the molecule.

Conversely, the aromatic rings of the diphenylmethoxy group would be deactivated towards nucleophilic aromatic substitution, as the electron-donating nature of the ether oxygen increases the electron density of the rings, making them less susceptible to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

Influence of the Nitrate Counterion on Reactivity and Selectivity

The nitrate ion (NO₃⁻) is the counterion to the protonated guanidinium group. While often considered a spectator ion, the nitrate counterion can exert a significant influence on the reactivity and selectivity of reactions involving the (diphenylmethoxy)guanidinium cation.

One key role of the nitrate counterion is its ability to participate in hydrogen bonding. The guanidinium cation has multiple N-H protons that can act as hydrogen bond donors. The nitrate ion, with its oxygen atoms, can act as a hydrogen bond acceptor. This ion pairing and hydrogen bonding network can influence the solubility of the compound in various solvents and can also affect the acidity of the guanidinium protons.

In a reaction environment, the nitrate ion could modulate the catalytic activity of the guanidinium salt. Guanidinium salts are known to act as bifunctional catalysts, capable of activating both electrophiles and nucleophiles through hydrogen bonding. rsc.org The nature of the counterion can impact the strength and geometry of these interactions, thereby influencing the rate and selectivity of the catalyzed reaction.

Furthermore, the nitrate ion is a known oxidizing agent, although its oxidizing potential is dependent on the reaction conditions, such as temperature and the presence of acids. guidechem.com In principle, under certain conditions, the nitrate counterion could participate in redox reactions with other components of a reaction mixture. However, in the context of typical organic transformations, its primary role is more likely to be related to its basicity, nucleophilicity (or lack thereof), and its involvement in the hydrogen-bonding network.

Table 2: Potential Roles of the Nitrate Counterion in Reactions of (Diphenylmethoxy)guanidine Nitrate

| Influence | Description |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor, influencing the conformation and reactivity of the guanidinium cation. |

| Ion Pairing | Forms a close ion pair with the guanidinium cation, which can affect its solubility and catalytic activity. |

| Basicity | As the conjugate base of a strong acid (nitric acid), it is a weak base and is unlikely to deprotonate all but the most acidic substrates. |

| Oxidizing Agent | Can act as an oxidizing agent under specific, typically harsh, conditions. |

Mechanistic Studies of Novel Chemical Transformations Utilizing (Diphenylmethoxy)guanidine Nitrate

While no specific mechanistic studies on novel chemical transformations utilizing (diphenylmethoxy)guanidine nitrate have been found, we can extrapolate potential reaction mechanisms based on the known reactivity of guanidines and their derivatives. Guanidines are recognized as strong organic bases and are also effective nucleophilic catalysts. rsc.orgrsc.org

One area of potential application is in catalysis, where the (diphenylmethoxy)guanidinium nitrate could function as a phase-transfer catalyst or as a general acid/base catalyst. The guanidinium group, through protonation and deprotonation, can facilitate a variety of reactions.

A plausible mechanistic pathway for a guanidine-catalyzed reaction, such as a Michael addition, would involve the following steps:

Proton Abstraction: The basic guanidine abstracts a proton from a pronucleophile (e.g., a malonate ester), generating a nucleophile and the protonated guanidinium cation.

Bifunctional Activation: The guanidinium cation can then stabilize the resulting nucleophile and activate the electrophile (e.g., an α,β-unsaturated carbonyl compound) through hydrogen bonding. researchgate.net

Nucleophilic Attack: The stabilized nucleophile attacks the activated electrophile.

Proton Transfer and Catalyst Regeneration: A final proton transfer step yields the product and regenerates the neutral guanidine catalyst.

The diphenylmethoxy substituent in (diphenylmethoxy)guanidine nitrate would primarily exert a steric influence on these mechanistic pathways. This steric bulk could enhance selectivity in certain reactions by controlling the approach of substrates to the catalytic site.

Table 3: Hypothetical Mechanistic Steps in a (Diphenylmethoxy)guanidine Nitrate Catalyzed Reaction

| Step | Description | Role of (Diphenylmethoxy)guanidine Nitrate |

| 1. Catalyst Activation | The guanidine acts as a Brønsted base, deprotonating the substrate. | The basic nitrogen atoms of the guanidine core are responsible for proton abstraction. |

| 2. Substrate Activation | The resulting guanidinium ion can act as a Brønsted acid, activating an electrophile. | The N-H protons of the guanidinium cation form hydrogen bonds with the electrophile. |

| 3. Stereocontrol | The bulky diphenylmethoxy group can influence the stereochemical outcome of the reaction. | The steric hindrance of the diphenylmethoxy group can block certain trajectories of substrate approach. |

| 4. Product Formation and Catalyst Turnover | The final product is formed, and the guanidine catalyst is regenerated. | The guanidinium cation donates a proton back to the intermediate, regenerating the neutral guanidine. |

It is important to reiterate that these mechanistic considerations are hypothetical and are based on the established reactivity of related guanidine derivatives. Experimental studies would be necessary to validate these proposed pathways for (diphenylmethoxy)guanidine nitrate.

Derivatization and Analog Synthesis of Diphenylmethoxy Guanidine Frameworks

Strategies for Selective Substitution on the Guanidine (B92328) Nitrogen Atoms

The guanidine moiety contains three nitrogen atoms—two amino-type (-NH2) and one imino-type (=NH) in its neutral form—that can serve as nucleophilic centers. Selective substitution is crucial for controlling the properties of the final compound. The steric hindrance imposed by the bulky diphenylmethoxy group is a key factor influencing regioselectivity in substitution reactions.

Common strategies for derivatization include N-alkylation and N-acylation. Given the structure of (diphenylmethoxy)guanidine, the terminal, unsubstituted nitrogen atom is the most probable site for initial substitution due to reduced steric hindrance compared to the nitrogen bearing the diphenylmethoxy group.

Protecting Group Strategy: A widely used method to achieve selectivity involves the use of protecting groups. nih.gov The guanidine can be reacted with reagents like di-tert-butyl dicarbonate (B1257347) (Boc)2O to form N,N'-di-Boc-protected guanidine. This masks two of the nitrogen atoms, allowing for selective functionalization of the remaining nitrogen. Subsequent deprotection under acidic conditions restores the guanidine functionality. nih.gov

Phase-Transfer Catalysis: For N-alkylation, phase-transfer catalysis offers an efficient method, particularly for carbamate-protected guanidines. nih.gov This protocol uses a catalytic amount of a tetrabutylammonium (B224687) salt under biphasic conditions to facilitate the deprotonation and subsequent alkylation of the guanidine with various alkyl halides. nih.gov This method is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. nih.gov

Guanylation of Substituted Amines: An alternative to direct substitution is to build the derivatized guanidine from a substituted amine. This involves reacting a primary or secondary amine with a guanylating agent, such as an S-methylisothiourea derivative. For instance, N-(diphenylmethoxy)-S-methylisothiourea could be reacted with a desired amine to yield a selectively substituted product. mdpi.com

The choice of strategy depends on the desired substitution pattern and the chemical nature of the substituent being introduced.

| Strategy | Description | Key Reagents | Potential Outcome on (Diphenylmethoxy)guanidine |

| Direct Alkylation/Acylation | Direct reaction with an electrophile (e.g., alkyl halide, acyl chloride). | Alkyl halides, Acyl chlorides, Base (e.g., K2CO3) | Substitution likely occurs at the terminal -NH2 group due to lower steric hindrance. Low regioselectivity is possible. |

| Protecting Group Strategy | Introduction of protecting groups (e.g., Boc) to block reactive sites, followed by selective substitution and deprotection. | (Boc)2O, Alkylating/Acylating agent, Acid (e.g., TFA, HCl) for deprotection | Allows for precise, regioselective introduction of a single substituent at a specific nitrogen atom. nih.gov |

| Phase-Transfer Catalysis | Utilizes a phase-transfer catalyst to facilitate alkylation under biphasic conditions, often on a protected guanidine. | Alkyl halide, NaOH (aq), Toluene, Tetrabutylammonium salt (catalyst) | Efficient method for N-alkylation that is tolerant of various functional groups. nih.gov |

| Guanylation of Amines | Synthesis from a pre-functionalized amine reacting with a guanylating agent. | N-(diphenylmethoxy)-S-methylisothiourea, desired amine (R-NH2) | Builds the substituted guanidine core in a controlled manner, ensuring the position of the new substituent. mdpi.com |

Methods for Modifying the Diphenylmethoxy Substituent

The diphenylmethoxy group itself offers opportunities for structural modification, primarily through reactions targeting the two phenyl rings or the ether linkage.

Electrophilic Aromatic Substitution: The phenyl rings of the diphenylmethoxy moiety can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as halogens (-Br, -Cl), nitro groups (-NO2), or acyl groups (-COR) can be introduced. The ether oxygen is an ortho-, para-directing group, meaning substitution will preferentially occur at the positions ortho and para to the point of attachment on the phenyl rings. However, the reaction conditions must be carefully controlled, as the strongly acidic or basic conditions often required for these transformations can potentially cleave the ether bond or react with the guanidine group.

Cleavage of the Ether Bond: The ether linkage can be cleaved to yield diphenylmethanol (B121723) (benzhydrol) and the corresponding aminoguanidine (B1677879) derivative. wikipedia.orgnih.gov This is typically achieved under strong acidic conditions (e.g., using HBr or HI). While this represents a degradation of the parent molecule, it can be a strategic step to create a new functional handle (a hydroxyl group on the benzhydryl moiety and an NH group on the guanidine) for further derivatization.

| Modification Type | Description | Typical Reagents | Potential Challenges |

| Halogenation | Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl rings. | Br2, FeBr3; or NBS | Potential for over-halogenation. Acidic byproducts may affect the guanidine group. |

| Nitration | Introduction of nitro groups (-NO2) onto the phenyl rings. | HNO3, H2SO4 | Harsh acidic conditions can cause ether cleavage or protonation/degradation of the guanidine. |

| Friedel-Crafts Acylation | Introduction of an acyl group (-COR) onto the phenyl rings. | Acyl chloride, Lewis acid (e.g., AlCl3) | The Lewis acid can complex with the basic guanidine nitrogen atoms, inhibiting the reaction. |

| Ether Cleavage | Cleavage of the C-O ether bond. | HBr, HI | Destroys the diphenylmethoxy substituent to form different reactive species. |

Structure-Property Relationships in Derivatized Compounds (Focusing on chemical reactivity, stability, and spectroscopic characteristics)

Modifying the structure of (diphenylmethoxy)guanidine through derivatization has a profound impact on its chemical and physical properties.

Chemical Reactivity and Stability: The basicity (pKa) of the guanidine is highly sensitive to the electronic nature of its substituents. Guanidine itself is a strong base (pKa ≈ 13.6) due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scripps.edu

Effect of N-Substitution: Attaching electron-withdrawing groups (e.g., acetyl, benzoyl) to the guanidine nitrogens will decrease the electron density on the nitrogen atoms, making them less available for protonation and thus lowering the basicity of the compound. Conversely, introducing electron-donating groups (e.g., alkyl groups) generally increases basicity.

Stability: The stability of the derivatized compounds can also be affected. For example, acylated guanidines may be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the ether linkage can be reduced by the presence of certain substituents on the phenyl rings.

Spectroscopic Characteristics: Derivatization leads to predictable changes in the spectroscopic signatures of the molecule, which are essential for characterization.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the guanidine nitrogens typically appear as broad signals that may exchange with D2O. N-alkylation or N-acylation will cause these signals to shift and may lead to more complex splitting patterns. Substitution on the phenyl rings will alter the chemical shifts and splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy: The chemical shift of the central guanidinic carbon (C=N) is characteristic and typically appears in the range of 150-160 ppm. This shift is sensitive to the nature of the substituents on the nitrogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum of guanidines shows characteristic stretching and bending vibrations. Key absorptions include N-H stretching bands (typically broad, in the range of 3100-3500 cm⁻¹) and a strong C=N stretching band (around 1600-1650 cm⁻¹). nih.gov Derivatization will cause these bands to shift. For example, N-acylation would introduce a new carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

The following table provides illustrative examples of how derivatization might influence the properties of the (diphenylmethoxy)guanidine framework.

| Derivative Type | Expected Effect on Basicity (pKa) | Expected Key ¹H NMR Features | Expected Key IR Features (cm⁻¹) |

| Parent Compound | High | Broad N-H signals; Aromatic signals (~7.2-7.5 ppm); -O-CH= signal | Broad N-H stretch (~3300); C=N stretch (~1640) |

| N-acetyl derivative | Decreased | Disappearance of one N-H signal; Appearance of a methyl singlet (~2.1 ppm) | Appearance of C=O stretch (~1690); Shift in N-H and C=N stretches |

| N-methyl derivative | Slightly Increased | Disappearance of one N-H signal; Appearance of a methyl signal coupled to N-H | Shift in N-H and C=N stretches |

| p-Nitro-phenyl derivative | Slightly Decreased | Aromatic signals shift downfield and show more complex patterns | Appearance of N-O stretches for NO2 (~1520, ~1350) |

Coordination Chemistry of Guanidine Based Ligands

Ligand Design Principles for Metal Complexation

There is no available research on the design principles of (diphenylmethoxy)guanidine as a ligand for metal complexation. Guanidines, in general, are valued as strong N-donor ligands due to the high basicity and nucleophilicity of their nitrogen atoms, which can be modulated by various substituents to influence the electronic and steric properties of the resulting metal complexes. semanticscholar.orgresearchgate.net However, the specific effects of the diphenylmethoxy group on the coordination capabilities of the guanidine (B92328) core have not been investigated.

Synthesis and Characterization of Metal Complexes with (Diphenylmethoxy)guanidine as a Ligand

A search of scientific databases and chemical literature reveals no documented synthesis or characterization of metal complexes featuring Guanidine, (diphenylmethoxy)-, nitrate (B79036) as a ligand. The synthesis of metal-guanidine complexes typically involves the reaction of a metal salt with the neutral or deprotonated guanidine ligand. at.uarsc.orgdntb.gov.ua Characterization methods would generally include techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the formation and composition of the complex. However, no such data exists for complexes of (diphenylmethoxy)guanidine.

Spectroscopic and Structural Analysis of Coordination Compounds